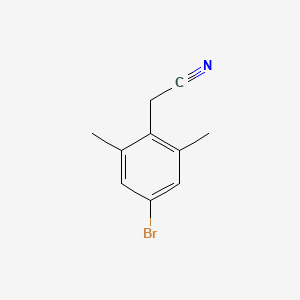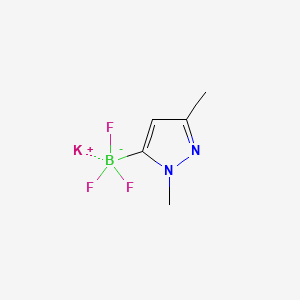
Potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroboranuide is a chemical compound with the molecular formula C15H22BKN6. It is known for its unique structure, which includes a pyrazole ring substituted with methyl groups and a trifluoroborate moiety. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroboranuide typically involves the reaction of 1,3-dimethylpyrazole with a boron-containing reagent, such as boron trifluoride. The reaction is carried out in the presence of a potassium base, which facilitates the formation of the desired product. The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroboranuide may involve large-scale reactors and automated systems to handle the reagents and control the reaction conditions. The process may also include purification steps, such as crystallization or chromatography, to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroboranuide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoroborate moiety can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
Potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroboranuide involves its interaction with various molecular targets. The pyrazole ring can coordinate with metal ions, forming stable complexes that can catalyze different chemical reactions. The trifluoroborate moiety can participate in nucleophilic substitution reactions, making the compound a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride
- Potassium hydrotris(3,5-dimethylpyrazol-1-yl)borate
- Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide
Uniqueness
Potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroboranuide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the trifluoroborate moiety. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields of research.
Eigenschaften
Molekularformel |
C5H7BF3KN2 |
|---|---|
Molekulargewicht |
202.03 g/mol |
IUPAC-Name |
potassium;(2,5-dimethylpyrazol-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C5H7BF3N2.K/c1-4-3-5(6(7,8)9)11(2)10-4;/h3H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
GCFTUACSFUXHCN-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=NN1C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(1S)-1-{2-[4-(cyanomethoxy)phenyl]acetamido}ethyl]-2-methoxy-N-methylbenzamide](/img/structure/B13477728.png)
![6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13477730.png)
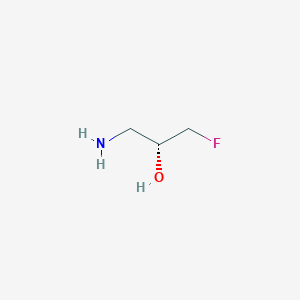
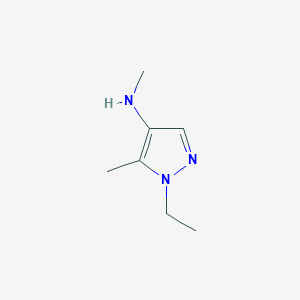
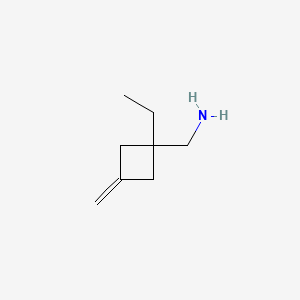
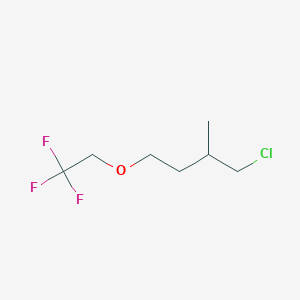
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13477749.png)
![N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13477756.png)
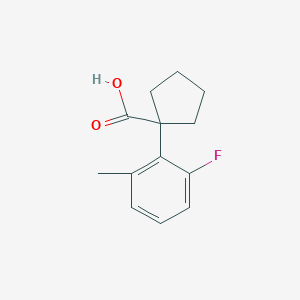
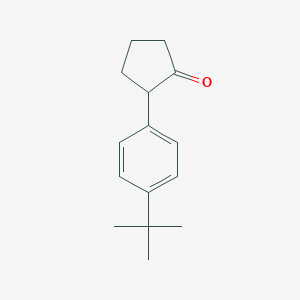
![2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate](/img/structure/B13477791.png)
![Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B13477793.png)
![tert-butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride](/img/structure/B13477797.png)
